molecular formula C15H18O4 B8698166 (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B8698166
M. Wt: 262.30 g/mol
InChI Key: MXGUFYRGSYPSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the cinnamic acid derivatives It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxycinnamic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycinnamic acid: A closely related compound with similar structural features but lacking the cyclopentyloxy group.

    Cinnamic acid: The parent compound of the cinnamic acid derivatives, which serves as a precursor for many related compounds.

    Ferulic acid: Another cinnamic acid derivative with a hydroxyl group and methoxy group on the aromatic ring.

Uniqueness

(E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of both the cyclopentyloxy and methoxy groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and reactivity compared to other cinnamic acid derivatives.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)

InChI Key

MXGUFYRGSYPSIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

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